molecular formula C15H19N3O B11742156 3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol

3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11742156
M. Wt: 257.33 g/mol
InChI Key: BMUMCADVPOTTBE-UHFFFAOYSA-N
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Description

3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, a pyrazole ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-1H-pyrazole-4-amine with a suitable aldehyde or ketone, followed by reduction and subsequent functional group transformations to introduce the phenol moiety . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and phenol-containing molecules, such as:

Uniqueness

What sets 3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol apart is its unique combination of a cyclopentyl group, a pyrazole ring, and a phenol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

3-[[(1-cyclopentylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C15H19N3O/c19-15-7-3-4-12(8-15)9-16-13-10-17-18(11-13)14-5-1-2-6-14/h3-4,7-8,10-11,14,16,19H,1-2,5-6,9H2

InChI Key

BMUMCADVPOTTBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCC3=CC(=CC=C3)O

Origin of Product

United States

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